6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3O2S/c1-4-6(15(9,13)14)7-10-2-5(8)3-12(7)11-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKSRPHDFALUEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and related research findings.
- Molecular Formula : C7H5BrClN3O2S
- Molecular Weight : 310.56 g/mol
- Density : 2.07 g/cm³
- Solubility : Soluble in organic solvents
The compound features a pyrazolo-pyrimidine core structure with a sulfonyl chloride functional group, which enhances its reactivity and potential utility in various chemical reactions, particularly in the synthesis of biologically active derivatives.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of pyrazolo derivatives. For instance, compounds containing the sulfonamide moiety have shown significant activity against various microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi .
- Antioxidant Activity : The compound also demonstrates antioxidant properties. In vitro studies have reported that certain pyrazole derivatives exhibit significant antioxidant activity compared to standard agents like butylhydroxytoluene (BHT) .
Synthesis Methods
The synthesis of this compound can be achieved using several methodologies:
- Nucleophilic Substitution Reactions : The sulfonyl chloride group allows for nucleophilic substitutions, making it a valuable intermediate in organic synthesis.
- Greener Synthesis Approaches : Recent advancements have focused on more environmentally friendly synthesis methods compared to traditional approaches used for similar compounds.
Antimicrobial Activity Assessment
A study evaluated the antimicrobial activity of synthesized pyrazole compounds against various pathogens. The results indicated:
- Minimum Inhibitory Concentrations (MICs) ranged from 31.25 to 250 µg/mL against tested microorganisms.
- Notably, some compounds exhibited remarkable activity against Candida albicans and Staphylococcus aureus, with MIC values as low as 62.5 µg/mL .
| Compound | MIC (µg/mL) | Target Microorganism |
|---|---|---|
| 4f | 62.5 | Candida albicans |
| 4g | 31.25 | Saccharomyces cerevisiae |
| 3a | 62.5 | Staphylococcus aureus |
Antioxidant Activity Evaluation
The antioxidant capacity of various pyrazole derivatives was assessed through percentage inhibition tests:
| Compound | % Inhibition at 3 µg/mL | % Inhibition at 1000 µg/mL |
|---|---|---|
| 3a | 41.81±0.67 | 64.84±0.88 |
| 3b | 21.06±0.42 | 58.93±0.34 |
| 3c | 23.18±0.56 | 65.75±0.66 |
These findings suggest that certain derivatives possess significant potential as dual-action antimicrobial and antioxidant agents.
While the exact mechanism of action for this compound remains largely unexplored due to limited research, preliminary studies indicate interactions with biological targets that may involve enzyme inhibition and modulation of metabolic pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
- CAS Number : 1306606-65-4
- Molecular Formula : C₇H₅BrClN₃O₂S
- Molecular Weight : 310.56 g/mol
- Structural Features : A pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at position 6, a methyl group at position 2, and a sulfonyl chloride (-SO₂Cl) group at position 2.
Properties and Applications: This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry, due to its reactive sulfonyl chloride group and bromine substituent, which enable nucleophilic substitutions and cross-coupling reactions .
Comparison with Structurally Similar Compounds
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride
- CAS Number : 1423030-98-1
- Molecular Formula : C₇H₅BrClN₃O₂S (identical to the target compound)
- Key Differences :
- Substituent Positions : Bromine at position 3 and sulfonyl chloride at position 6 (vs. bromine at 6 and sulfonyl chloride at 3 in the target compound).
- Reactivity : The sulfonyl chloride group at position 6 may exhibit altered reactivity due to electronic effects from the pyrimidine ring. The bromine at position 3 offers a distinct site for functionalization .
- Applications : Like the target compound, it is used in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules .
6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
- CAS Number : CID 71669036
- Molecular Formula : C₆H₄ClN₃O₂S
- Molecular Weight : 217.63 g/mol
- Key Differences :
- Absence of Bromine and Methyl Groups : Lacks the bromine and methyl substituents, simplifying the structure but reducing opportunities for further functionalization.
- Reactivity : The sulfonyl chloride group remains reactive, but the absence of bromine limits its use in metal-catalyzed coupling reactions .
- Applications : Primarily used as a base scaffold for introducing simpler functional groups .
2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
- CAS Number : 1044771-51-8
- Molecular Formula : C₇H₆ClN₃O₂S
- Molecular Weight : 231.66 g/mol
- Key Differences :
Comparative Analysis Table
Key Research Findings
- Halogenation Efficiency : Brominated pyrazolo[1,5-a]pyrimidines (e.g., the target compound) are synthesized with higher yields compared to chlorinated analogs, though reaction times may be longer .
- Reactivity of Sulfonyl Chlorides : The -SO₂Cl group in all analogs facilitates nucleophilic substitutions (e.g., with amines or alcohols), but steric and electronic effects from substituents modulate reaction rates .
- Biological Activity: Bromine’s presence enhances binding affinity in kinase inhibitors, making the target compound superior to non-brominated analogs in cancer drug development .
Preparation Methods
Cyclocondensation for Pyrazolo[1,5-a]pyrimidine Core Formation
The core pyrazolo[1,5-a]pyrimidine scaffold is commonly synthesized by cyclocondensation of 5-aminopyrazole derivatives with electrophilic reagents such as β-diketones, enaminones, or malonic acid derivatives.
- Typical Reaction : 5-amino-3-substituted pyrazoles react with β-diketones or malonic acid derivatives under acidic or basic conditions to form the fused heterocycle.
- Catalysts and Conditions : Phosphoryl chloride (POCl₃) in the presence of pyridine is often used to activate malonic acid derivatives, improving yield and reducing reaction time.
- Temperature : Reactions are typically conducted under reflux or microwave irradiation at elevated temperatures (~180 °C) to accelerate cyclization.
- Regioselectivity : Controlled by the nature of substituents on the pyrazole and electrophilic partner, confirmed by NMR techniques (e.g., 15N HMBC, NOE difference experiments) to ensure correct orientation of substituents in the fused ring.
Bromination at the 6-Position
Selective bromination at the 6-position of the pyrazolo[1,5-a]pyrimidine ring is achieved using electrophilic brominating agents under controlled conditions.
- Reagents : N-Bromosuccinimide (NBS) or bromine in the presence of catalysts or under light irradiation.
- Solvents : Common solvents include dichloromethane or chloroform.
- Reaction Control : Temperature and stoichiometry are carefully managed to avoid polybromination or side reactions.
- Outcome : Introduction of bromine at position 6 enhances electrophilicity and facilitates further substitution reactions.
Introduction of the Sulfonyl Chloride Group at Position 3
The sulfonyl chloride moiety is introduced typically via sulfonation followed by chlorination.
- Sulfonation Step : The pyrazolo[1,5-a]pyrimidine intermediate is treated with sulfonating agents such as chlorosulfonic acid or sulfuryl chloride to introduce a sulfonyl group at the 3-position.
- Chlorination Step : The sulfonic acid intermediate is converted to the sulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride (PCl₅).
- Reaction Conditions : These steps are performed under anhydrous conditions, often at low to moderate temperatures to prevent decomposition.
- Purification : The product is purified by recrystallization or chromatography to achieve high purity suitable for further applications.
Summary of Preparation Methods in Tabular Form
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Cyclocondensation | 5-Aminopyrazole + β-diketone or malonic acid + POCl₃/pyridine | Formation of pyrazolo[1,5-a]pyrimidine core | Elevated temp (reflux or microwave) |
| Bromination | N-Bromosuccinimide (NBS) or Br₂ in DCM | Selective bromination at 6-position | Controlled temp and stoichiometry |
| Sulfonation | Chlorosulfonic acid or sulfuryl chloride | Introduction of sulfonic acid group at position 3 | Anhydrous conditions |
| Chlorination | Thionyl chloride or PCl₅ | Conversion of sulfonic acid to sulfonyl chloride | Low to moderate temperature |
| Purification | Recrystallization or chromatography | Isolation of pure 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | Ensures high purity |
Research Findings and Optimization
- Yield Improvement : Use of POCl₃ with catalytic pyridine enhances cyclization efficiency and yield compared to traditional methods using dimethyl malonate under basic conditions.
- Microwave Irradiation : Microwave-assisted synthesis reduces reaction time significantly (e.g., 3 h reflux replaced by minutes under microwave) while maintaining high yields (88–96% for related pyrazolo[1,5-a]pyrimidine derivatives).
- Regioselectivity Control : NMR and crystallography confirm the regioselectivity of substitution, critical for ensuring functional group placement for subsequent reactions.
- Safety Considerations : Handling sulfonyl chlorides requires strict use of personal protective equipment and fume hoods due to their reactivity and release of HCl upon hydrolysis.
Comparative Notes on Related Compounds
- Sulfonyl chlorides at the 3-position exhibit higher reactivity in nucleophilic substitution reactions compared to sulfonyl chlorides at other positions (e.g., position 6).
- Bromine substitution at position 6 increases electrophilicity, facilitating further derivatization such as nucleophilic aromatic substitution or cross-coupling reactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves halogenation and sulfonation steps. For example, silylformamidine-mediated reactions under mild conditions (room temperature, 20 h stirring) achieve high yields (~90%) by minimizing side reactions. Recrystallization from pentane improves purity . Optimize stoichiometric ratios (e.g., 1:3 substrate-to-reagent ratio) and monitor intermediates via TLC or HPLC to prevent overhalogenation.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC : Verify purity (>95% as per commercial standards) .
- NMR/IR : Confirm bromine and sulfonyl chloride functional groups. For pyrazolo[1,5-a]pyrimidine derivatives, characteristic peaks include downfield shifts for aromatic protons (δ 8.5–9.0 ppm) and sulfonyl chloride S=O stretches (~1370 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (C₇H₅BrClN₃O₃S) to ensure no residual solvents or unreacted precursors .
Q. What safety protocols are critical when handling this sulfonyl chloride?
- Methodological Answer : Due to its reactivity:
- Work under inert atmospheres (N₂/Ar) to prevent hydrolysis.
- Use anhydrous solvents (e.g., CH₂Cl₂) and cold conditions (0–5°C) during sulfonation .
- Employ personal protective equipment (PPE) and fume hoods, as sulfonyl chlorides can release HCl gas upon degradation .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of the sulfonyl chloride group in cross-coupling reactions?
- Methodological Answer : The bromine at position 6 acts as a directing group, facilitating regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, in Pd-catalyzed reactions, the sulfonyl chloride remains intact if reactions are conducted at ≤60°C. Prior protection of the sulfonyl group (e.g., as a thioether) may be needed for harsher conditions .
Q. What strategies mitigate degradation of this compound under varying pH conditions?
- Methodological Answer : Stability studies show degradation above pH 7.0 due to hydrolysis of the sulfonyl chloride. To stabilize:
- Store at pH 4–6 in anhydrous DMF or DMSO at –20°C.
- Use scavengers like molecular sieves during reactions .
- For aqueous-phase applications, convert the sulfonyl chloride to a more stable sulfonamide derivative preemptively .
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomers of the sulfonyl group). Resolve via:
- Variable-temperature NMR : Identify coalescence temperatures for conformational exchange.
- DFT calculations : Compare experimental and computed chemical shifts to validate structures .
- X-ray crystallography : Resolve absolute configuration, especially if chirality is introduced during derivatization .
Q. What are the mechanistic implications of the sulfonyl chloride’s reactivity toward nucleophiles in drug discovery?
- Methodological Answer : The sulfonyl chloride serves as a versatile electrophile for forming sulfonamides, sulfonates, or sulfonic esters. In kinase inhibitor design, it reacts selectively with lysine residues in ATP-binding pockets. Kinetic studies (e.g., stopped-flow spectroscopy) reveal second-order rate constants (k₂ ~ 10⁻³ M⁻¹s⁻¹) in buffered aqueous solutions, guiding concentration optimization .
Key Research Findings
- Synthetic Efficiency : Silylformamidine-mediated reactions achieve high yields (90%) with minimal byproducts, critical for scaling up .
- Reactivity Profile : The sulfonyl chloride group undergoes rapid hydrolysis above pH 7.0, necessitating pH-controlled storage .
- Applications : Derivatives (e.g., sulfonamides) show promise in kinase inhibition, with structural data supporting target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
